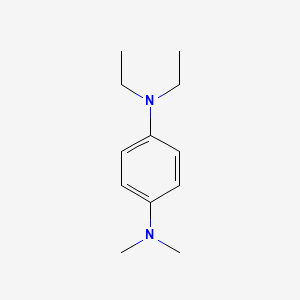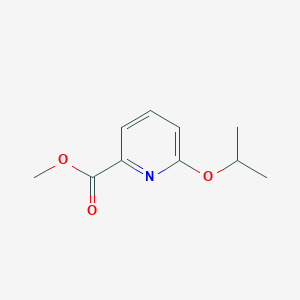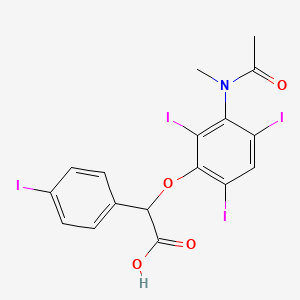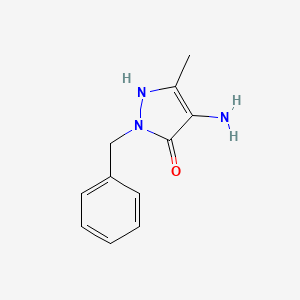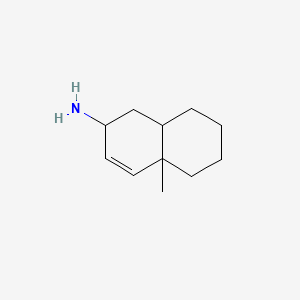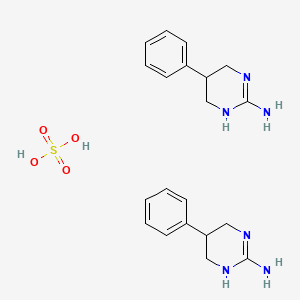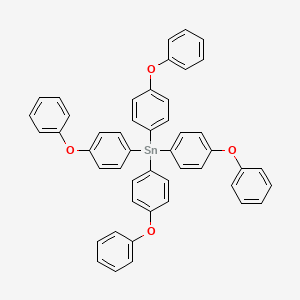
Stannane, tetrakis(p-phenoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tetrakis(p-phenoxyphenyl)-: is an organotin compound with the molecular formula C48H36O4Sn and a molecular weight of 795.51 g/mol . This compound is characterized by the presence of four phenoxyphenyl groups attached to a central tin atom. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stannane, tetrakis(p-phenoxyphenyl)- typically involves the Stille coupling reaction . This reaction is a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides. The reaction is catalyzed by palladium and often requires the presence of a base. The general reaction conditions include:
Palladium catalyst: (e.g., Pd(PPh3)4)
Base: (e.g., cesium carbonate)
Solvent: (e.g., tetrahydrofuran)
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of stannane, tetrakis(p-phenoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Stannane, tetrakis(p-phenoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced under specific conditions to yield different organotin compounds.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Stannane, tetrakis(p-phenoxyphenyl)- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its stability and unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, tetrakis(p-phenoxyphenyl)- primarily involves its role as a reagent in the Stille coupling reaction . The reaction mechanism includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Stannane, tetrakis(p-phenoxyphenyl)- can be compared with other similar compounds, such as:
Uniqueness: The uniqueness of stannane, tetrakis(p-phenoxyphenyl)- lies in its stability and the presence of phenoxyphenyl groups, which provide distinct chemical properties and reactivity compared to other organotin compounds.
Properties
CAS No. |
6452-62-6 |
|---|---|
Molecular Formula |
C48H36O4Sn |
Molecular Weight |
795.5 g/mol |
IUPAC Name |
tetrakis(4-phenoxyphenyl)stannane |
InChI |
InChI=1S/4C12H9O.Sn/c4*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h4*1,3-10H; |
InChI Key |
SQTJOGAEUXRZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=C(C=C3)OC4=CC=CC=C4)(C5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=C(C=C7)OC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)
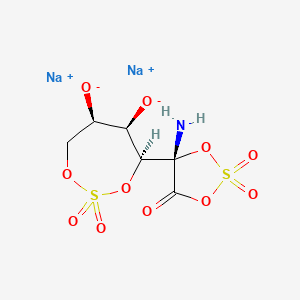
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

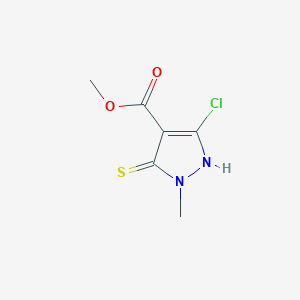
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
